molecular formula C8H8N4O2 B11905867 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid

4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid

Cat. No.: B11905867
M. Wt: 192.17 g/mol
InChI Key: PZZPELHLNOTWTC-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique pyrrolo[3,4-d]pyrimidine scaffold, which is known for its potential biological activities, particularly in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another approach involves the three-component reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolo[3,4-d]pyrimidine derivatives, which are of interest for their potential therapeutic properties .

Scientific Research Applications

4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it inhibits CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of CDK2, forming essential hydrogen bonds with key amino acids .

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

4-amino-6-methylpyrrolo[3,4-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C8H8N4O2/c1-12-2-4-5(6(12)8(13)14)10-3-11-7(4)9/h2-3H,1H3,(H,13,14)(H2,9,10,11)

InChI Key

PZZPELHLNOTWTC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=C1C(=O)O)N=CN=C2N

Origin of Product

United States

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